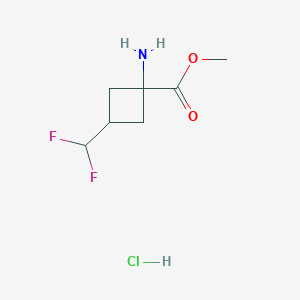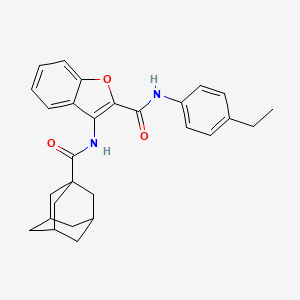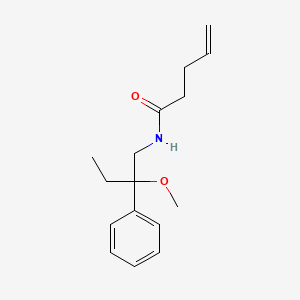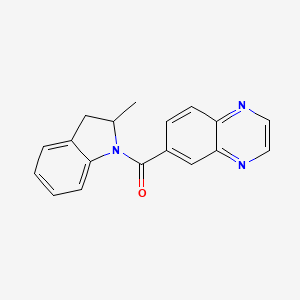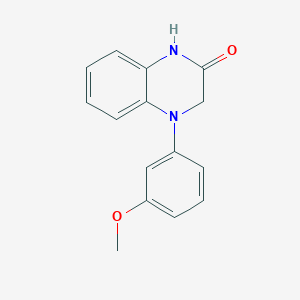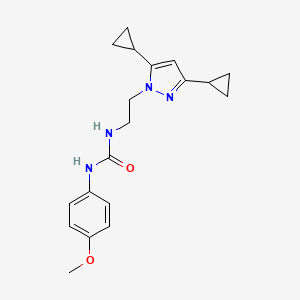
1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(4-methoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(4-methoxyphenyl)urea is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a urea derivative that has been studied for its potential applications in various fields, including medicine, agriculture, and materials science.
Scientific Research Applications
Hydrogel Formation and Morphology Tuning
One research avenue is the study of hydrogels formed by related urea compounds. For instance, a study on 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea explores its ability to form hydrogels across a range of acids, with the gelation properties and physical characteristics—such as morphology and rheology—being tunable by varying the identity of the anion present in the solution. This indicates potential applications in creating materials with specific mechanical properties for biomedical and engineering uses (Lloyd & Steed, 2011).
Antimicrobial and Antitumor Agents
Another significant application area is in the development of antimicrobial and antitumor agents. Compounds containing urea and thiourea moieties, similar in structural framework to the query compound, have been synthesized and evaluated for their antibacterial activity. For example, novel heterocyclic compounds containing a sulfonamido moiety have demonstrated high antibacterial activities, suggesting potential as new antibacterial agents (Azab, Youssef, & El-Bordany, 2013). Similarly, novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives have been synthesized and shown to possess anti-tumor activities, pointing towards their use in cancer treatment (Nassar, Atta-Allah, & Elgazwy, 2015).
Synthesis of Complex Molecules
The synthesis and transformation of urea derivatives have also been explored for creating complex molecular structures. For example, research on the synthesis of novel pyridine and naphthyridine derivatives involving urea derivatives indicates the potential for creating a variety of compounds with possible pharmaceutical applications (Abdelrazek et al., 2010).
Material Science and Chemical Synthesis
Urea derivatives are also instrumental in material science and chemical synthesis. For instance, their role in the efficient synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates under ultrasound irradiation showcases their utility in improving synthetic methodologies, potentially impacting various fields, including drug development and materials engineering (Machado et al., 2011).
properties
IUPAC Name |
1-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]-3-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-25-16-8-6-15(7-9-16)21-19(24)20-10-11-23-18(14-4-5-14)12-17(22-23)13-2-3-13/h6-9,12-14H,2-5,10-11H2,1H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLAGWKXIVJLJOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NCCN2C(=CC(=N2)C3CC3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(4-methoxyphenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

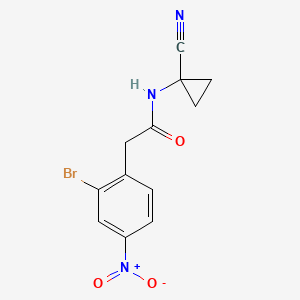
![3-(4-chlorophenyl)sulfanyl-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]propanamide](/img/structure/B2573297.png)
![6,7,8,9-Tetrahydro-5H-pyrimido[1,6-a]azepine-1,3-dione](/img/structure/B2573298.png)



![1-butyl-4-{1-[3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2573302.png)
